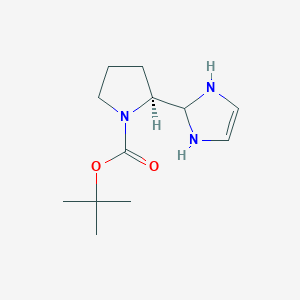![molecular formula C7H4INO2 B12872157 4-Iodobenzo[d]oxazol-2(3H)-one](/img/structure/B12872157.png)
4-Iodobenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both iodine and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isocyanides and 2-azidophenyloxyacrylates in the presence of a rhodium catalyst. This reaction allows for the formation of the benzoxazole ring through a coupling-cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form other heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Cyclization Reactions: Catalysts such as rhodium or palladium are often used to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Scientific Research Applications
4-Iodobenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-Iodobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzo[d]oxazol-2-amine
- 4-Iodobenzo[d]isoxazol-3-amine
Uniqueness
4-Iodobenzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which include the presence of both iodine and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H4INO2 |
|---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
4-iodo-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4INO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |
InChI Key |
ODFACGZVOPLNRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)



![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)




![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)


